molecular formula C26H32N2O4 B11692032 Heptyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Heptyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11692032
M. Wt: 436.5 g/mol
InChI Key: FELINXJLPXJNFQ-UHFFFAOYSA-N
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Description

Heptyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the benzyloxyphenyl intermediate: This step involves the reaction of benzyl alcohol with a phenyl derivative under specific conditions to form the benzyloxyphenyl group.

    Cyclization to form the tetrahydropyrimidine ring: The benzyloxyphenyl intermediate undergoes cyclization with appropriate reagents to form the tetrahydropyrimidine ring.

    Esterification: The final step involves the esterification of the carboxylate group with heptyl alcohol to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and reduce costs. This could include the use of catalysts, improved reaction conditions, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

Heptyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to form alcohol derivatives.

    Substitution: The benzyloxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyloxy derivatives.

Scientific Research Applications

Heptyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of Heptyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with enzymes and receptors, modulating their activity. The tetrahydropyrimidine ring can also interact with nucleic acids and proteins, affecting various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Heptyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: shares similarities with other benzyloxyphenyl derivatives and tetrahydropyrimidine compounds.

Uniqueness

  • The unique combination of the benzyloxyphenyl group and the tetrahydropyrimidine ring in this compound provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C26H32N2O4

Molecular Weight

436.5 g/mol

IUPAC Name

heptyl 6-methyl-2-oxo-4-(3-phenylmethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C26H32N2O4/c1-3-4-5-6-10-16-31-25(29)23-19(2)27-26(30)28-24(23)21-14-11-15-22(17-21)32-18-20-12-8-7-9-13-20/h7-9,11-15,17,24H,3-6,10,16,18H2,1-2H3,(H2,27,28,30)

InChI Key

FELINXJLPXJNFQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC(=O)C1=C(NC(=O)NC1C2=CC(=CC=C2)OCC3=CC=CC=C3)C

Origin of Product

United States

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